Thiophene-3-sulfonyl Chloride

描述

Significance of Sulfonyl Chlorides in Advanced Chemical Synthesis and Applied Sciences

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as pivotal intermediates in organic synthesis. fiveable.me Their importance stems from the electrophilic nature of the sulfur atom, which is bonded to an electron-withdrawing sulfonyl group and a good leaving group (the chloride ion). fiveable.me This configuration makes them highly susceptible to nucleophilic substitution reactions. fiveable.me

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, yielding sulfonamides (R-SO₂NR'R''), a class of compounds renowned for a wide spectrum of biological activities. fiveable.meenamine.netresearchgate.net Similarly, their reaction with alcohols produces sulfonic esters (R-SO₂OR'), which are important intermediates in their own right. fiveable.me Beyond their role in forming sulfonamides and sulfonate esters, sulfonyl chlorides are used as intermediates for dyes and pigments and as initiators for certain types of polymerization. quora.com Their versatility and reactivity have cemented their status as indispensable tools in the synthesis of biologically active molecules and functional materials. magtech.com.cnsigmaaldrich.com

Thiophene-3-sulfonyl Chloride as a Prominent Heterocyclic Reagent

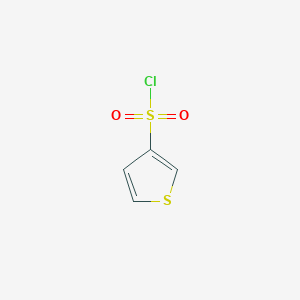

This compound (C₄H₃ClO₂S₂) is a specialized sulfonyl chloride where the R group is a thiophene (B33073) ring attached at the 3-position. nih.gov The presence of the thiophene ring—a five-membered aromatic heterocycle containing a sulfur atom—imparts unique chemical properties to the molecule. numberanalytics.com Thiophene itself is an electron-rich heterocycle that can engage in various chemical transformations, and its incorporation into molecules is a common strategy in drug discovery and materials science. researchgate.netnih.gov

As a reagent, this compound combines the reactivity of the sulfonyl chloride group with the distinct characteristics of the thiophene moiety. It is a key pharmaceutical intermediate used to synthesize a variety of thiophene-containing sulfonamides. chembk.com For instance, literature reports its use in preparing novel scopolamine (B1681570) sulfonate compounds and modulators for the β-3 adrenergic receptor. chembk.com The compound itself is a solid at room temperature and can be prepared from starting materials like 3-bromothiophene. chembk.com

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 51175-71-4 | nih.govchembk.comsigmaaldrich.com |

| Molecular Formula | C₄H₃ClO₂S₂ | nih.gov |

| Molecular Weight | 182.7 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChIKey | YSPWSQNKRBSICH-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | C1=CSC=C1S(=O)(=O)Cl | nih.gov |

Overview of Current Academic Research Trajectories Involving this compound Derivatives

Current research involving derivatives of this compound primarily focuses on two major fields: medicinal chemistry and materials science. The ability to readily synthesize a library of thiophene-3-sulfonamides by reacting the parent sulfonyl chloride with various amines makes it an attractive scaffold for discovering new therapeutic agents and functional materials. enamine.netsigmaaldrich.com

In medicinal chemistry , the thiophene-sulfonamide core is explored for a multitude of biological activities. Sulfonamides, in general, are known for their antibacterial, anti-inflammatory, and anticonvulsant properties. ontosight.ai Research into specific thiophene-based sulfonamides investigates their potential as anticancer, antiviral, and antimicrobial agents. nih.gov The thiophene ring is considered a "privileged pharmacophore" in drug discovery, and its combination with the biologically active sulfonamide group creates a fertile ground for developing novel drug candidates. nih.gov

| Derivative Class | Research Focus | Example Application/Target | Source |

| Thiophene-3-sulfonamides | Antibacterial Agents | Inhibition of bacterial folic acid synthesis. | ontosight.ai |

| Thiophene-3-sulfonamides | Anticancer Agents | Inhibition of enzymes like carbonic anhydrase or protein kinases. | researchgate.netnih.gov |

| Thiophene-3-sulfonamides | Antiviral Agents | Inhibition of viral enzymes such as proteases. | researchgate.net |

| Thiophene-3-sulfonamides | Histidine Kinase Inhibitors | Targeting bacterial two-component signal transduction systems to combat antibiotic resistance. | nih.gov |

In materials science , thiophene-based compounds are fundamental to the development of organic electronics. ontosight.airesearchgate.net Polythiophenes are well-known conducting polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. numberanalytics.comresearchgate.net Functionalizing thiophene monomers prior to polymerization is a key strategy for tuning the properties of the resulting material. While direct polymerization of this compound is hindered by the reactive group, it can be converted into more stable derivatives, such as sulfonamides. researchgate.net These functionalized monomers can then be co-polymerized to introduce specific functionalities into the polymer backbone, influencing properties like solubility, stability, and electronic behavior. researchgate.net

| Material Class | Application Area | Role of Thiophene Moiety | Source |

| Polythiophenes | Organic Electronics (OFETs, OPVs) | Forms the conductive polymer backbone for charge transport. | ontosight.airesearchgate.net |

| Functionalized Oligothiophenes | Organic Solar Cells | Act as π-conjugated systems and electron donors. | researchgate.net |

| Thiophene-based Nanoparticles | Bioimaging & Biosensors | Provide unique optical and electronic properties for sensing and imaging. | researchgate.net |

| Covalent Organic Frameworks (COFs) | Photocatalysis | Enhances photocatalytic activity due to the electron-rich nature of thiophene. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

thiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPWSQNKRBSICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380028 | |

| Record name | Thiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51175-71-4 | |

| Record name | Thiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Thiophene 3 Sulfonyl Chloride and Its Derivatives

Direct Sulfonyl Chlorination Approaches

Direct methods for introducing a sulfonyl chloride group onto the thiophene (B33073) ring represent a primary synthetic strategy. These approaches typically involve electrophilic substitution or the oxidation of a pre-existing sulfur functionality.

Chlorosulfonic Acid Mediated Processes

The direct reaction of thiophene or its derivatives with chlorosulfonic acid is a classical method for synthesizing thiophene sulfonyl chlorides. This process relies on electrophilic sulfonation, where chlorosulfonic acid acts as the sulfonating agent. The reaction is typically performed by adding the thiophene substrate in small portions to cold chlorosulfonic acid (around -10°C to 0°C). researchgate.net Following the addition, the mixture may be stirred at room temperature or gently heated to ensure the completion of the reaction. researchgate.net For instance, the synthesis of 3-(2-methoxyethyl)thiophene-2-sulfonyl chloride involves adding the thiophene derivative to chlorosulfonic acid at -15°C and stirring for an hour at -10°C. prepchem.com

However, this method presents significant challenges, primarily concerning regioselectivity. The thiophene ring is susceptible to electrophilic attack at the C2 and C5 positions, which are more activated than the C3 and C4 positions. Consequently, direct sulfonation of unsubstituted thiophene predominantly yields thiophene-2-sulfonyl chloride. Achieving substitution at the 3-position often requires the presence of directing groups on the thiophene ring. Furthermore, the strong reactivity of chlorosulfonic acid can lead to disubstitution, particularly when activating groups are present on the thiophene ring. chempedia.info

Table 1: Chlorosulfonic Acid Mediated Sulfonation

| Substrate | Reagents | Key Conditions | Product | Source(s) |

|---|---|---|---|---|

| Benzo[b]thiophene | Chlorosulfonic acid | Add substrate to cold acid, stir at RT for 4h | Benzo[b]thiophene-3-sulfonyl chloride | researchgate.net |

| 3-(2-Methoxyethyl)thiophene | Chlorosulfonic acid | -15°C to -10°C, 1 hour | 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride | prepchem.com |

Oxidative Chlorination of Thiol Precursors

An alternative to direct sulfonation is the oxidative chlorination of a corresponding thiol precursor, such as thiophene-3-thiol (B1329469). This strategy offers better regiochemical control, as the sulfur functionality is already in the desired position. Various oxidizing systems have been developed to facilitate this transformation efficiently and under mild conditions.

Hydrogen Peroxide and Chlorinating Agent Systems (e.g., H₂O₂/TMSCl)

A modern and efficient method for converting thiols to sulfonyl chlorides involves the use of hydrogen peroxide (H₂O₂) in the presence of a chlorinating agent like chlorotrimethylsilane (B32843) (TMSCl). researchgate.net This system provides a new pathway for the oxidative chlorination of thiols, affording the desired sulfonyl chlorides in excellent yields and with short reaction times. researchgate.net Although specific examples for thiophene-3-thiol are not detailed, the method's broad applicability to various aromatic and heterocyclic thiols suggests its utility. researchgate.net A related system using hydrogen peroxide in the presence of zirconium(IV) chloride has also been shown to be very effective for the rapid and high-yield conversion of thiols to sulfonyl chlorides. orgsyn.org This reaction proceeds quickly (under 5 minutes) at room temperature with quantitative conversion. orgsyn.org

Other Oxidative Chlorination Techniques

Several other reagent systems have been developed for the oxidative chlorination of thiols.

Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): The combination of H₂O₂ and SOCl₂ is a highly reactive system for the direct conversion of aromatic, heterocyclic, and aliphatic thiols to their corresponding sulfonyl chlorides. organic-chemistry.org This method is known for its excellent yields, high purity of products, and very short reaction times, often completing in just one minute at room temperature. organic-chemistry.org The process is also chemoselective, tolerating functional groups like alcohols and esters. organic-chemistry.org

N-Chlorosuccinimide (NCS): NCS is a widely used reagent for the oxidative chlorination of thiols. researchgate.net Mechanistic studies reveal that the reaction proceeds via the in-situ generation of molecular chlorine (Cl₂), which is the primary chlorinating and oxidizing agent. acs.org The process is catalyzed by HCl, which is formed during the reaction, leading to a potential for auto-acceleration. acs.org Careful control of reaction conditions is therefore important. acs.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): DCDMH has been identified as a mild and efficient reagent for the oxidative chlorination of various sulfur substrates, including thiols and disulfides, into arenesulfonyl chlorides. lookchem.com This method is particularly valuable for the preparation of highly functionalized thiophene sulfonyl chlorides on a larger scale. lookchem.com The reaction proceeds cleanly in aqueous acetonitrile (B52724) at low temperatures (0-5°C), and the products are often obtained in good to excellent yields after a simple workup. lookchem.com

Table 2: Comparison of Oxidative Chlorination Methods for Thiols

| Method | Reagents | Key Conditions | Advantages | Source(s) |

|---|---|---|---|---|

| Peroxide/Zirconium Chloride | H₂O₂, ZrCl₄ | Room temperature, < 5 min | Rapid reaction, quantitative conversion, mild conditions | orgsyn.org |

| Peroxide/Thionyl Chloride | H₂O₂, SOCl₂ | Room temperature, ~1 min | Very fast, high yields, broad applicability | organic-chemistry.org |

| N-Chlorosuccinimide | NCS, HCl (cat.) | Varies, often low temp. | Readily available reagent | researchgate.net, acs.org |

Sandmeyer-Type Reactions for Sulfonyl Chloride Synthesis

The Sandmeyer reaction offers a powerful and regiochemically precise route to aryl sulfonyl chlorides, including this compound, by utilizing an amino group as a synthetic handle. wikipedia.org

Utilization of Diazonium Intermediates

This methodology involves the transformation of an aromatic or heteroaromatic amine, such as 3-aminothiophene, into a diazonium salt intermediate. This is typically achieved by treating the amine with a nitrosating agent like sodium nitrite (B80452) in an acidic medium (e.g., HCl) at low temperatures (below -5°C). rsc.org

The resulting diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride, to yield the sulfonyl chloride. rsc.org, nih.gov Traditional protocols often involve bubbling SO₂ gas into a solution or using a saturated solution of SO₂ in a solvent like acetic acid. rsc.org, nih.gov However, these methods have drawbacks, including the difficulty of handling gaseous SO₂ and the use of aqueous conditions that can lead to hydrolysis of the product sulfonyl chloride. nih.gov

A significant advancement in this area is the use of stable, solid SO₂ surrogates. acs.org A recently developed Sandmeyer-type chlorosulfonylation utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as an SO₂ source. acs.org This novel, one-pot protocol allows for the in-situ generation of the diazonium salt from the aniline (B41778) using tert-butyl nitrite, which then reacts with DABSO and a copper(II) chloride catalyst in acetonitrile. acs.org This method avoids the pre-formation and isolation of potentially unstable diazonium salts, making the process inherently safer and operationally simpler. acs.org The reaction has been successfully applied to a broad range of substrates, including the synthesis of a substituted thiophene sulfonyl chloride, and is scalable, demonstrating its practical utility in both academic and industrial settings. acs.org

Table 3: Comparison of Sandmeyer-Type Methods for Sulfonyl Chloride Synthesis

| Feature | Traditional Sandmeyer | Modern DABSO-Mediated Sandmeyer | Source(s) |

|---|---|---|---|

| SO₂ Source | SO₂ gas or aqueous solution | DABSO (stable, crystalline solid) | rsc.org, acs.org, nih.gov |

| Diazonium Salt | Pre-formed and isolated/slurried | Generated in-situ | rsc.org, acs.org |

| Procedure | Often two-step, requires low temps | One-pot, room temperature or mild heating | rsc.org, acs.org |

| Safety | Risk from unstable diazonium salts and gaseous SO₂ | Inherently safer due to in-situ formation | acs.org |

| Applicability | Limited by aqueous conditions and substrate stability | Broad scope, including complex heterocycles | acs.org |

Innovations with Sulfur Dioxide Surrogates (e.g., DABSO)

The use of gaseous sulfur dioxide (SO₂) in chemical synthesis presents significant handling and safety challenges. To circumvent these issues, stable, solid sulfur dioxide surrogates have been developed. One of the most prominent surrogates is DABCO-bis(sulfur dioxide) (DABSO), a crystalline solid that is easy to handle and commercially available. nih.govorganic-chemistry.org

A novel Sandmeyer-type chlorosulfonylation reaction utilizes DABSO for the synthesis of (hetero)aryl sulfonyl chlorides from the corresponding amines. nih.govacs.org In this process, a (hetero)aromatic amine is treated with an acid and a nitrite source to form the diazonium salt in situ. This intermediate then reacts with DABSO in the presence of a copper catalyst to yield the desired sulfonyl chloride. nih.govacs.org This method is notable for its operational simplicity and inherent safety, as the energetic diazonium intermediate is not isolated. nih.gov

The reaction is generally carried out in a solvent like acetonitrile (MeCN). For example, treating an aniline substrate with aqueous hydrochloric acid (HCl) and tert-butyl nitrite, followed by the addition of DABSO and copper(II) chloride (CuCl₂), effectively produces the corresponding aryl sulfonyl chloride. nih.govacs.org The reaction has been shown to be scalable, demonstrating its practical utility in synthetic chemistry. nih.gov

Table 1: Representative Examples of Sandmeyer Chlorosulfonylation using DABSO

| Entry | Starting Aniline | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Anisidine | 4-Methoxybenzene-1-sulfonyl chloride | 83 nih.govacs.org |

| 2 | Aniline | Benzene-1-sulfonyl chloride | High |

Reaction conditions typically involve the in situ formation of the diazonium salt followed by reaction with DABSO and a copper catalyst. nih.gov

Catalytic Systems in Sandmeyer Chlorosulfonylation (e.g., Cu-catalyzed)

The Sandmeyer reaction, a cornerstone of aromatic chemistry, traditionally involves the conversion of an aryl diazonium salt to an aryl halide using a stoichiometric amount of a copper(I) salt. wikipedia.orgnih.govlscollege.ac.in Modern iterations of this reaction have focused on developing catalytic systems to improve efficiency and reduce copper waste. In the context of chlorosulfonylation, copper catalysts are pivotal for the successful transformation of diazonium salts into sulfonyl chlorides. organic-chemistry.orgnumberanalytics.com

In the DABSO-mediated Sandmeyer chlorosulfonylation, copper(II) chloride (CuCl₂) is often used as the catalyst. nih.govacs.org The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway, initiated by a one-electron transfer from the copper catalyst to the diazonium salt. lscollege.ac.in This generates an aryl radical and nitrogen gas. The aryl radical then reacts with the sulfur dioxide surrogate and a chloride source to form the final sulfonyl chloride product.

The catalytic cycle is efficient, and while copper(I) salts like CuCl or CuBr are classic reagents for Sandmeyer reactions, catalytic amounts of copper(II) salts have also proven effective in these newer chlorosulfonylation protocols. acs.orgwikipedia.orgnih.gov The choice of catalyst can influence reaction conditions and yields, and ongoing research continues to explore more active and robust catalytic systems.

Sulfonyl Chloride Formation via Organometallic Reagents

The use of organometallic reagents provides a powerful alternative for the synthesis of sulfonyl chlorides, including this compound. These methods often involve the reaction of an organometallic species with a suitable sulfur-based electrophile.

Reactions Involving Organozinc Compounds

Organozinc reagents have emerged as valuable nucleophiles in the synthesis of heteroaryl sulfonyl chlorides. acs.orgacs.org A notable advantage of using organozinc compounds is their compatibility with a wide range of functional groups, which might be sensitive to more reactive organometallics like Grignard or organolithium reagents.

A method has been developed for the preparation of heteroaryl sulfonamides from heteroarylzinc reagents. acs.orgacs.org This procedure involves the reaction of an in situ generated organozinc compound with an electrophilic sulfonylating agent. For instance, less electron-rich heteroarylzinc reagents can react to form sulfonyl chloride intermediates, which are then trapped with an amine to produce the corresponding sulfonamide. acs.orgacs.org Thiophene-based sulfonamides have been successfully synthesized using this approach, demonstrating the viability of forming the thiophene-sulfonyl bond with organozinc precursors. acs.org

Coupling with 2,4,6-Trichlorophenyl Chlorosulfate (B8482658) (TCPC)

A significant development in the synthesis of aryl and heteroaryl sulfonyl chlorides is the use of 2,4,6-trichlorophenyl chlorosulfate (TCPC) as an electrophilic partner for organometallic reagents. acs.orgacs.org This method avoids the need for a transition-metal catalyst and provides a convenient route to sulfonyl chlorides. acs.org

The reaction between a heteroarylzinc reagent, such as a thienylzinc bromide, and TCPC generates a sulfonyl chloride intermediate. acs.orgacs.org A proposed mechanism suggests that the organozinc compound attacks the sulfur atom of TCPC, leading to the displacement of the 2,4,6-trichlorophenoxide leaving group. acs.org The resulting sulfonyl chloride can then be isolated or, more commonly, reacted in situ with an amine to furnish the final sulfonamide. acs.org This one-pot procedure is highly efficient for creating diverse sulfonamide libraries.

This methodology has been successfully applied to the synthesis of thiophene-based sulfonamides. For example, the reaction of 2-thienylzinc bromide with TCPC affords thiophene-2-sulfonyl chloride, which can be subsequently converted to the corresponding sulfonamide. acs.orgacs.org This strategy is particularly useful for synthesizing electron-rich heteroaryl sulfonamides. acs.org

Table 2: Synthesis of Thiophene-based Sulfonamides via Organozinc Reagents and TCPC

| Entry | Heteroarylzinc Reagent | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Thienylzinc bromide | Dimethylamine | N,N-Dimethylthiophene-2-sulfonamide | Not specified acs.orgacs.org |

Yields are often reported for the final sulfonamide product after in situ trapping of the sulfonyl chloride intermediate. acs.org

Chemo- and Regioselective Synthesis Strategies for Substituted Thiophene-3-sulfonyl Chlorides

The synthesis of substituted thiophene-3-sulfonyl chlorides presents challenges in controlling regioselectivity, as electrophilic substitution on a substituted thiophene ring can occur at multiple positions. The outcome of these reactions is governed by a combination of steric and electronic factors.

Steric and Electronic Effects on Reactivity and Yield

The inherent reactivity of the thiophene ring makes it susceptible to electrophilic attack. The position of substitution is directed by the electronic nature of the substituent already present on the ring. Electron-donating groups (EDGs) activate the ring towards electrophilic substitution and typically direct incoming electrophiles to the ortho and para positions (C2 and C5 for a 3-substituted thiophene). Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position (C4 for a 3-substituted thiophene).

However, steric hindrance can override these electronic effects. ub.edu A bulky substituent at the C2 or C3 position can sterically hinder attack at the adjacent carbon, forcing the incoming electrophile to react at a less electronically favored but more accessible position. researchgate.net For instance, in the Vilsmeier formylation of 3-substituted thiophenes, the size of the formylating reagent was shown to influence the regioselectivity, with larger reagents favoring substitution at the less hindered C5 position. researchgate.net

In the context of preparing substituted thiophene-3-sulfonyl chlorides, these principles are critical. For example, introducing a sulfonyl chloride group onto a pre-substituted thiophene ring via chlorosulfonation requires careful consideration of the existing substituent's directing effects and steric bulk to achieve the desired C3-sulfonylated regioisomer. thieme-connect.de The development of highly regioselective methods is crucial for the synthesis of complex, poly-functionalized thiophenes. researchgate.netresearchgate.net

Selective Functionalization on the Thiophene Ring System

The selective functionalization of the thiophene ring in the presence of a sulfonyl chloride group is a critical aspect of synthesizing complex this compound derivatives. The reactivity of the thiophene ring allows for various substitution reactions, but controlling the regioselectivity can be challenging. nih.gov The presence of the sulfonyl chloride at the 3-position influences the electronic properties of the ring, directing incoming electrophiles.

Recent research has focused on developing methodologies that allow for precise modification of the thiophene core. One common approach involves the use of directing groups to control the position of substitution. For instance, having an ortho-directing group at the 3-position of the thiophene ring can enable selective modification of the second position through direct lithiation. vu.lt This strategy is particularly useful for creating 2,3-disubstituted thiophenes. vu.lt

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also emerged as powerful tools for the selective functionalization of the thiophene ring. These reactions allow for the introduction of a wide range of substituents, including aryl and heteroaryl groups, onto the thiophene scaffold while preserving the sulfonyl chloride moiety. For example, palladium-catalyzed direct C-H arylation at the C2 position of thiophenes has been achieved with high efficiency using a bis(alkoxo)palladium complex. organic-chemistry.org

Furthermore, C-H activation strategies are gaining prominence for the direct functionalization of thiophene rings. acs.org These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. nih.gov For instance, iridium-catalyzed C-H bond sulfonamidation has been reported, where a directing group guides the sulfonamidation to the ortho position of an aromatic ring. nih.gov While not directly on this compound, this highlights the potential of C-H activation for selective functionalization.

The table below summarizes some of the key research findings in the selective functionalization of the thiophene ring system.

| Methodology | Reagents/Catalyst | Position of Functionalization | Key Findings | Reference |

| Direct Lithiation | n-BuLi or other organolithium reagents | C2 or C5 | An ortho-directing group at the 3-position facilitates selective lithiation at the C2 position. | vu.lt |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | Varies | Enables the introduction of aryl and heteroaryl groups while preserving the sulfonyl chloride. | vu.lt |

| Direct C-H Arylation | Palladium catalyst | C2 | Efficient arylation of thiophenes at the C2 position using a bis(alkoxo)palladium complex. | organic-chemistry.org |

| C-H Activation/Sulfonamidation | Iridium or Rhodium catalyst | Ortho to directing group | Directs sulfonamidation to the position adjacent to a coordinating directing group. | nih.gov |

| Iodocyclization | Molecular iodine, NaHCO₃ | C3 | Direct iodocyclization of 1-mercapto-3-yn-2-ols yields 3-iodothiophenes. | organic-chemistry.org |

Protection-Deprotection Strategies (e.g., for Sulfonyl Chloride Moiety)

The high reactivity of the sulfonyl chloride group often necessitates the use of protecting groups to prevent unwanted side reactions during the functionalization of other parts of the molecule. fiveable.meutdallas.edu Sulfonamides are commonly employed as stable protecting groups for the sulfonyl chloride moiety. orgsyn.org

A common strategy involves converting the sulfonyl chloride to a sulfonamide, which is more stable under a variety of reaction conditions. orgsyn.orgchem-station.com For instance, reacting this compound with an amine, such as ammonia (B1221849) or a primary amine, in the presence of a base will form the corresponding sulfonamide. utdallas.edu This protected form is stable to many synthetic transformations. orgsyn.org

The choice of the amine used for protection is crucial as it influences the ease of deprotection. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a notable example that provides a stable sulfonamide and can be removed under relatively mild conditions. orgsyn.org Another approach involves the use of a p-methoxybenzyl (PMB) group to protect the sulfonamide nitrogen, which facilitates certain nucleophilic substitution reactions and can be removed selectively. researchgate.net

Deprotection of the sulfonamide to regenerate the sulfonyl chloride or sulfonic acid can be achieved under various conditions. Acidic hydrolysis with concentrated aqueous acid and heat can cleave the sulfonamide bond. youtube.com Reductive cleavage using dissolving metal reduction, such as lithium metal in liquid ammonia, is another method to liberate the free amine from the sulfonamide. youtube.com For specific protecting groups like the Ns (nitrobenzenesulfonyl) group, deprotection can be achieved under mild conditions using a nucleophilic thiolate, a method known as the Fukuyama amine synthesis. chem-station.com

The following table outlines some protection-deprotection strategies for the sulfonyl chloride moiety.

| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features | Reference |

| Sulfonamide | Ammonia or primary/secondary amine | Acidic hydrolysis (e.g., aq. HCl, heat) or reductive cleavage (e.g., Li/NH₃) | Stable to a wide range of reaction conditions. | orgsyn.orgyoutube.com |

| 2-(trimethylsilyl)ethanesulfonyl (SES) | 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) | Cesium fluoride (B91410) (CsF) in DMF or tetrabutylammonium (B224687) fluoride (TBAF) in acetonitrile | Combines stability with mild deprotection conditions. | orgsyn.org |

| p-Toluenesulfonyl (Tosyl) | p-Toluenesulfonyl chloride (TsCl) | Strong acid and heat or dissolving metal reduction | A very common and stable protecting group for amines. | youtube.comchemistrytalk.org |

| Nitrobenzenesulfonyl (Ns) | Nitrobenzenesulfonyl chloride | Nucleophilic thiolate (Fukuyama amine synthesis) | Can be removed under mild, specific conditions. | chem-station.com |

| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride | Trifluoroacetic acid (TFA) in DCM | Allows for selective removal in the presence of other protecting groups. | researchgate.net |

Iii. Mechanistic Investigations and Reaction Pathways of Thiophene 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur is a fundamental reaction of thiophene-3-sulfonyl chloride. gacariyalur.ac.in The general mechanism involves a nucleophile attacking the electron-deficient sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. gacariyalur.ac.in This process is central to the synthesis of various sulfonamide and sulfonate derivatives.

The reaction of this compound with primary and secondary amines is a robust and widely used method for the formation of sulfonamides. ucl.ac.ukcbijournal.com This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the sulfonyl sulfur. iupac.org The traditional method involves reacting the sulfonyl chloride with an amine, typically in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. ucl.ac.ukcbijournal.com

The versatility of this reaction allows for the synthesis of a diverse range of sulfonamides by varying the amine component. nih.gov The reaction is generally efficient and high-yielding. thieme-connect.com Mechanistic studies on the reactions of arenesulfonyl chlorides with amines have shown that the process can sometimes be complex, with evidence for third-order processes (involving the sulfonyl chloride, the amine, and a general base like a second amine molecule or hydroxide ion) at high pH. iupac.org This suggests that the base can play a role in assisting the nucleophilic attack of the amine. iupac.org

Recent advancements have focused on developing milder and more selective methods for sulfonamide synthesis from sulfonyl chlorides, highlighting the continued importance of this transformation. nih.gov

This compound also reacts with other nucleophiles such as alcohols and thiols to form sulfonate esters and thiosulfonates, respectively.

Alcohols: In the presence of a base, alcohols act as nucleophiles, attacking the sulfonyl sulfur to yield sulfonate esters. This reaction is analogous to the formation of sulfonamides. The classical methods for synthesizing sulfonic esters involve the reaction of sulfonyl chlorides with alcohols. nih.gov

Thiols: Thiols, and more potently their conjugate bases (thiolates), are excellent sulfur nucleophiles. masterorganicchemistry.com They react with sulfonyl chlorides like this compound to form thiosulfonates. The high nucleophilicity of sulfur makes this reaction efficient. masterorganicchemistry.comchemistrysteps.com The oxidation of thiols can sometimes lead to the formation of sulfonyl chlorides as intermediates, which can then react further. researchgate.netresearchgate.net

Solvolysis Mechanisms of this compound

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. libretexts.org Mechanistic studies of the solvolysis of arene and heteroaromatic sulfonyl chlorides, including the closely related 2-thiophenesulfonyl chloride, have provided strong evidence for a concerted bimolecular pathway. nih.govnih.gov

For arenesulfonyl and heteroaromatic sulfonyl chlorides like thiophenesulfonyl chloride, the solvolysis mechanism is predominantly a concerted bimolecular nucleophilic substitution (SN2). nih.govbeilstein-journals.org This pathway involves the solvent molecule attacking the sulfur atom at the same time as the chloride ion departs. nih.gov Unlike substitution at a carbon center, an SN1-type mechanism involving the formation of a sulfonyl cation is considered unfavorable due to the high energy of such an intermediate. nih.govbeilstein-journals.org The SN2 mechanism for sulfonyl chlorides is characterized by a transition state with significant bond formation to the incoming nucleophile (the solvent) and bond breaking of the sulfur-chlorine bond. nih.gov

The extended Grunwald-Winstein equation is a powerful tool for investigating solvolysis mechanisms. beilstein-journals.orgniu.edu It correlates the specific rate of solvolysis (k) in various solvents with the solvent's nucleophilicity (NT) and ionizing power (YCl). The equation is expressed as:

log(k/ko) = lNT + mYCl

where ko is the rate in the reference solvent (80% ethanol/20% water), l is the sensitivity of the substrate to solvent nucleophilicity, and m is its sensitivity to solvent ionizing power. beilstein-journals.orgniu.edu

Studies on 2-thiophenesulfonyl chloride have successfully applied this equation to a wide range of solvents. nih.govnih.gov The analysis yields l and m values that provide quantitative insight into the nature of the transition state. For the solvolysis of 2-thiophenesulfonyl chloride at 25.0 °C, the correlation gives an l value of 1.35 and an m value of 0.70. beilstein-journals.orgnih.gov

Table 1: Grunwald-Winstein Parameters for the Solvolysis of 2-Thiophenesulfonyl Chloride at 25.0 °C

| Parameter | Value | Interpretation |

|---|---|---|

| l (Sensitivity to Nucleophilicity) | 1.35 | High sensitivity, indicating significant nucleophilic participation from the solvent in the transition state. |

| m (Sensitivity to Ionizing Power) | 0.70 | Moderate sensitivity, suggesting substantial charge separation and bond cleavage in the transition state. |

| l/m Ratio | ~1.93 | A ratio close to 2.0 is characteristic of an SN2 mechanism for sulfonyl chlorides. |

Data sourced from studies on 2-thiophenesulfonyl chloride, a close structural analog. beilstein-journals.orgnih.gov

The l and m values derived from the Grunwald-Winstein analysis directly quantify the influence of the solvent's properties on the reaction rate. nih.gov

Solvent Nucleophilicity (NT): The large l value (1.35) for 2-thiophenesulfonyl chloride indicates a high degree of sensitivity to the solvent's nucleophilicity. researchgate.net This is a hallmark of an SN2 reaction, where the nucleophile (solvent) is directly involved in the rate-determining step. nih.govresearchgate.net

Solvent Ionizing Power (YCl): The m value of 0.70 signifies that the transition state has considerable charge separation, consistent with the stretching and breaking of the S-Cl bond. nih.gov While there is significant bond cleavage, the mechanism is not SN1, but rather a concerted process where bond formation and bond breaking are synchronous. beilstein-journals.orgresearchgate.net

The combination of a high l value and a moderate m value strongly supports a concerted SN2 mechanism for the solvolysis of thiophenesulfonyl chlorides, where the solvent provides significant nucleophilic assistance to the departure of the chloride leaving group. nih.govnih.gov

Compound Index

Oxidation and Reduction Pathways of the Sulfonyl Chloride Group

The sulfonyl chloride functional group (-SO₂Cl) on the thiophene (B33073) ring is a primary site for redox chemistry. It can be readily reduced to the corresponding thiol, a valuable synthetic intermediate, or can be formed through oxidative processes from thiol precursors.

The conversion of this compound to thiophene-3-thiol (B1329469) is a synthetically important reduction. Various reagents and conditions have been developed to achieve this transformation efficiently. A notable method involves the use of triphenylphosphine (B44618) (PPh₃) in a suitable solvent like toluene. organic-chemistry.orgorganic-chemistry.org This reaction is often fast, chemoselective, and proceeds in high yield, even in the presence of other reducible functional groups such as nitro or halo substituents. organic-chemistry.orgresearchgate.net The process is typically exothermic and can be completed within minutes. organic-chemistry.org

Another classical method for the reduction of aryl sulfonyl chlorides to thiophenols involves the use of zinc dust in the presence of an acid, such as sulfuric acid. While effective, this method can be less chemoselective if other acid-sensitive or reducible groups are present on the molecule. Other reducing agents, including lithium aluminum hydride and sodium borohydride, have also been employed for this transformation, each with its own advantages regarding reaction conditions and functional group tolerance.

| Reducing Agent | Typical Conditions | Advantages | Reported Yields |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Toluene, N₂ atmosphere, ~15 min | Fast, highly chemoselective, simple workup organic-chemistry.org | 71-94% organic-chemistry.org |

| Zinc Dust / H₂SO₄ | Aqueous acid, 0°C to reflux | Cost-effective, high yields | ~91% (for benzenesulfonyl chloride) |

| Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF), reflux | Milder than LiAlH₄ | Good to high |

While the sulfonyl chloride group represents a high oxidation state for sulfur (+6), the term "oxidative transformations" in this context generally refers to the formation of the sulfonyl chloride from lower oxidation state sulfur precursors, such as thiols or disulfides. Direct oxidation of the sulfonyl chloride itself is not a common pathway.

The synthesis of heteroaryl sulfonyl chlorides, including this compound, can be achieved through the oxidative chlorination of the corresponding thiophenol. organic-chemistry.org A variety of oxidizing systems can accomplish this, such as aqueous sodium hypochlorite, which is effective at low temperatures and avoids the use of chlorine gas. nih.gov Another powerful reagent system is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which provides a rapid and direct conversion of thiols to sulfonyl chlorides in high yields. organic-chemistry.org These methods are crucial for preparing the title compound from its thiol precursor.

Palladium-Catalyzed Direct Desulfitative Heteroarylation Reactions

In modern organic synthesis, this compound has emerged as a valuable coupling partner in palladium-catalyzed direct C-H bond functionalization reactions. chemrevlett.com This desulfitative coupling provides a powerful alternative to traditional cross-coupling methods that rely on pre-functionalized organometallic reagents or aryl halides. chemrevlett.com

The generally accepted mechanism for the palladium-catalyzed desulfitative coupling of a heteroaryl C-H bond with this compound involves a catalytic cycle with several key steps. chemrevlett.com

Oxidative Addition : The cycle begins with the oxidative addition of the palladium(0) catalyst into the sulfur-chlorine (S-Cl) bond of this compound. This step forms a palladium(II) intermediate.

Sulfur Dioxide Extrusion : The resulting intermediate undergoes thermal extrusion of sulfur dioxide (SO₂). This desulfitation step is crucial as it generates a thienyl-palladium(II) species.

C-H Activation/Palladation : The thienyl-palladium(II) complex then coordinates to the coupling partner (another heteroarene). This is followed by activation of a C-H bond on the partner heterocycle, often through an electrophilic palladation or a concerted metalation-deprotonation pathway, to form a di(hetero)aryl-palladium(II) intermediate.

Reductive Elimination : The final step is the reductive elimination of the di(hetero)aryl product from the palladium center. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. chemrevlett.com

This palladium-catalyzed desulfitative methodology is a highly effective tool for the synthesis of heteroaryl dyads, which are molecules composed of two directly linked heterocyclic rings. This compound can be coupled with a variety of electron-rich heteroarenes, such as pyrroles, furans, and other thiophene derivatives. chemrevlett.comresearchgate.net

The regioselectivity of the C-H activation is dependent on the nature of the heterocyclic coupling partner. For instance, reactions with pyrrole (B145914) and furan (B31954) derivatives typically occur at the α-position (C2), whereas coupling with other thiophenes often takes place at the β-position (C4). chemrevlett.comresearchgate.net By employing this strategy, a diverse library of bi-heterocyclic structures can be accessed. Furthermore, the methodology can be extended to create more complex structures, such as heteroaryl triads, through iterative C-H bond functionalization steps. researchgate.net

| Sulfonyl Chloride Partner | Heteroarene Partner | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiophene-2-sulfonyl chloride | N-Methylpyrrole | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | 2-(Thiophen-2-yl)-1-methyl-1H-pyrrole | chemrevlett.com |

| Benzene (B151609)sulfonyl chloride | Furan | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | 2-Phenylfuran | chemrevlett.com |

| This compound | Thiophene | Pd(OAc)₂, P(Cy)₃·HBF₄, K₂CO₃ | 3,4'-Bithiophene | chemrevlett.com |

Cycloaddition Reactions Initiated by this compound

While less common than its participation in cross-coupling, the sulfonyl chloride functional group can serve as a precursor for reactive intermediates that engage in cycloaddition reactions. One potential pathway involves the base-induced elimination of HCl from the sulfonyl chloride to form a highly reactive sulfene (B1252967) intermediate (a thiophene-3-sulfene). Sulfenes are known to readily undergo cycloaddition reactions with various partners. wikipedia.org

Another possibility involves the transformation of the thiophene ring itself into a diene. Oxidation of the thiophene sulfur atom to a thiophene S-oxide can disrupt the ring's aromaticity, allowing it to act as a diene in [4+2] Diels-Alder cycloadditions with dienophiles like alkenes or alkynes. researchtrends.netmdpi.orgrsc.org While direct cycloaddition of this compound is not widely documented, its derivatives, such as thiophene S,N-ylides, have been shown to react with dienophiles, leading to the formation of complex adducts. rsc.org These reactions highlight the potential of the thiophene scaffold, once appropriately activated, to participate in powerful ring-forming cycloaddition chemistry.

Pyridine-Mediated [2+2] Cycloaddition

The reaction of this compound and other sulfonyl chlorides with unsaturated compounds, such as alkynes, can proceed through a pyridine-mediated [2+2] cycloaddition. rsc.orgmagtech.com.cn In this type of reaction, pyridine plays a dual role, acting as both a base and a nucleophilic catalyst. rsc.org The initial step involves the abstraction of a proton from the α-carbon of the sulfonyl chloride by pyridine, leading to the elimination of hydrogen chloride and the in situ generation of a highly reactive intermediate known as a sulfene.

This sulfene intermediate is electrophilic and readily participates in cycloaddition reactions. When reacted with an alkyne, the sulfene undergoes a [2+2] cycloaddition to form a four-membered ring system. thieme-connect.de This process is a key step in the synthesis of various strained cyclic compounds. The reaction is particularly effective with electron-deficient alkynes, such as dialkyl acetylenedicarboxylates. rsc.org

Formation of Cyclic Sulfone Derivatives (e.g., 2H-Thiete 1,1-dioxides)

The reaction proceeds through the initial formation of the sulfene intermediate, which then undergoes the [2+2] cycloaddition with the alkyne. This cycloaddition is a concerted or stepwise process that results in the formation of the 2H-thiete 1,1-dioxide ring structure. This methodology provides an efficient route to bifunctionalized 2H-thiete 1,1-dioxide derivatives from readily available starting materials. rsc.org

| Reactant 1 | Reactant 2 | Mediator | Product | Reference |

| Sulfonyl Chlorides | Dialkyl Acetylenedicarboxylates | Pyridine | Dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides | rsc.org |

| Methanesulfonyl chloride | 1-ethoxy-N,N-dimethylethenamine | Triethylamine | N,N-dimethyl-2H-thiet-3-amine 1,1-dioxide | thieme-connect.de |

Zwitterionic Intermediate Formations

The mechanism of the pyridine-mediated reaction involves the formation of zwitterionic intermediates. rsc.orgnih.gov After the initial generation of the sulfene from the sulfonyl chloride, pyridine can act as a nucleophile and attack the sulfur atom of the sulfene. This results in the formation of a zwitterionic adduct.

This zwitterionic intermediate is a key player in the subsequent steps of the reaction. It can then nucleophilically attack the alkyne, leading to a new intermediate that undergoes an intramolecular cyclization. Following this cyclization, an isomerization step occurs to yield the final 2H-thiete 1,1-dioxide product. rsc.org The formation of such zwitterionic intermediates is favored in reactions involving polar interactions between the reactants. nih.gov

| Precursor | Reagent | Intermediate | Subsequent Reaction | Reference |

| Sulfene | Pyridine | Zwitterionic Adduct | Nucleophilic attack on alkyne | rsc.org |

Iv. Derivatization and Functionalization Strategies

Formation of Sulfonamide Derivatives

The reaction of sulfonyl chlorides with amines to form sulfonamides is a fundamental and widely utilized transformation in organic synthesis. cbijournal.comlibretexts.org Sulfonamides are a critical class of compounds, recognized for their stability and presence in numerous biologically active molecules. cbijournal.comresearchgate.net

Thiophene-3-sulfonyl chloride readily reacts with primary and secondary amines, including various heterocyclic amines, to yield the corresponding N-substituted thiophene-3-sulfonamides. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride group, followed by the elimination of hydrogen chloride. libretexts.org

The general reactivity follows the order of primary amines being highly reactive, while secondary amines often exhibit lower reactivity. cbijournal.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. cbijournal.com

Table 1: Examples of Sulfonamide Formation from this compound

| Amine Type | Reactant Example | Product |

|---|---|---|

| Primary Amine | Methanamine | N-methylthiophene-3-sulfonamide |

| Secondary Amine | Pyrrolidine (B122466) | 3-(pyrrolidin-1-ylsulfonyl)thiophene |

| Heterocyclic Amine | Morpholine | 3-(morpholinosulfonyl)thiophene |

| Aromatic Amine | Aniline (B41778) | N-phenylthiophene-3-sulfonamide |

To improve efficiency and simplify procedures, one-pot protocols for the synthesis of sulfonamides have been developed. These methods often involve the in situ generation of the sulfonyl chloride from a more stable precursor, such as a thiol or a carboxylic acid, which then reacts directly with an amine in the same reaction vessel. cbijournal.comresearchgate.netprinceton.edu

One common strategy involves the oxidative chlorination of a corresponding thiol (thiophene-3-thiol). cbijournal.comorganic-chemistry.org Various reagent systems, such as N-chlorosuccinimide (NCS) in the presence of an acid or a combination of hydrogen peroxide and thionyl chloride, can achieve this transformation. cbijournal.comorganic-chemistry.org Another innovative one-pot method leverages the conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated. princeton.edu This approach is valuable as it uses readily available starting materials. princeton.edu

Table 2: Comparison of One-Pot Sulfonamide Synthesis Strategies

| Starting Material | Key Reagents | Intermediate | Advantage |

|---|---|---|---|

| Thiol / Disulfide | Oxidizing and Chlorinating agents (e.g., H₂O₂, SOCl₂, NCS) | This compound (in situ) | Bypasses isolation of the often unstable sulfonyl chloride. organic-chemistry.orgwhiterose.ac.uk |

| Aromatic Carboxylic Acid | Copper catalyst, SO₂ source, Cl source | This compound (in situ) | Utilizes widely available carboxylic acids as precursors. princeton.edu |

Introduction of Other Functional Groups onto the Thiophene (B33073) Ring

The thiophene ring of this compound is amenable to further functionalization, allowing for the introduction of various substituents. The powerful electron-withdrawing nature of the sulfonyl chloride group significantly influences the reactivity and regioselectivity of these transformations.

Halogenation of the thiophene ring occurs readily, often at a much faster rate than that of benzene (B151609). iust.ac.ir The introduction of halogens onto the thiophene ring of this compound is an electrophilic aromatic substitution reaction. The sulfonyl chloride group is a deactivating group, which reduces the ring's reactivity towards electrophiles. It also acts as a meta-director in benzene chemistry. In the five-membered thiophene ring, this deactivating group at the 3-position directs incoming electrophiles primarily to the 5-position.

Chlorination : This can be achieved using chlorinating agents like gaseous chlorine or sulfuryl chloride, sometimes in the presence of an iodine catalyst to facilitate the reaction. google.com

Bromination : N-bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of thiophenes. researchgate.netresearchgate.net The reaction conditions can be controlled to achieve mono-bromination, typically at the C-5 position.

Table 3: Halogenation of this compound

| Reaction | Halogenating Agent | Typical Product |

|---|---|---|

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | 5-chloro-thiophene-3-sulfonyl chloride |

| Bromination | N-bromosuccinimide (NBS) | 5-bromo-thiophene-3-sulfonyl chloride |

Introducing carbon-based substituents onto the thiophene ring expands the molecular complexity.

Alkylation : Friedel-Crafts alkylation of thiophene can be challenging, as strong Lewis acids like aluminum chloride may cause polymerization or ring-opening. google.com Milder catalysts, such as boron trifluoride, have been used more successfully for the alkylation of the thiophene nucleus. google.com

Arylation : Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for forming carbon-carbon bonds. chemrevlett.comunipd.it This methodology allows for the coupling of thiophene derivatives with aryl halides. In the case of this compound, the arylation would be expected to occur at the C-2 or C-5 positions. Research indicates that aryl sulfonyl chlorides bearing electron-withdrawing groups can lead to higher yields in such coupling reactions. chemrevlett.com

Table 4: Palladium-Catalyzed Direct Arylation of Thiophene Derivatives

| Thiophene Substrate | Aryl Partner | Catalyst System | Product Type |

|---|---|---|---|

| Thiophene derivative | Aryl bromide | Pd(OAc)₂ / Phosphine ligand | Aryl-substituted thiophene. unipd.it |

| Thiophene derivative | Aryl sulfonyl chloride | PdCl₂(CH₃CN)₂ / Li₂CO₃ | Aryl-substituted thiophene (via desulfitation). chemrevlett.com |

The introduction of additional functional groups with varying electronic properties further modifies the chemical character of the molecule. The pre-existing sulfonyl chloride group at the 3-position strongly influences the site of subsequent reactions.

Introduction of Electron-Withdrawing Groups (EWGs) : Further electrophilic substitution to introduce other EWGs (e.g., a nitro group via nitration) is generally difficult due to the already deactivated nature of the thiophene ring. If the reaction proceeds, substitution is directed to the 5-position.

Introduction of Electron-Donating Groups (EDGs) : The introduction of EDGs (e.g., alkyl or alkoxy groups) can be accomplished through various synthetic strategies, including cross-coupling reactions. The presence of an EDG can, in turn, influence the reactivity of the ring in subsequent transformations. For instance, in palladium-catalyzed arylations, electron-rich thiophenes have been shown to produce better yields. chemrevlett.com

The strategic placement of EWGs and EDGs is crucial in tuning the electronic properties of the final molecule for applications in materials science and medicinal chemistry.

Strategies for Analytical Enhancement

Strategies for enhancing the analytical detection of molecules often involve chemical derivatization to improve their response in sensitive analytical techniques. For compounds that exhibit poor ionization or fragmentation characteristics in mass spectrometry, derivatization with a suitable reagent can significantly increase their detectability. This compound, owing to its chemical properties as a sulfonyl chloride, presents itself as a potential candidate for such applications, although specific research literature detailing its use is sparse. The principles of its application can be inferred from studies on analogous sulfonyl chloride reagents.

The primary purpose of derivatization in the context of mass spectrometry is to attach a chemical moiety to an analyte that enhances its ionization efficiency and/or directs its fragmentation in a predictable manner, thereby improving the sensitivity and selectivity of the analysis.

Liquid Chromatography-Mass Spectrometry (LC/MS):

In LC/MS, particularly with electrospray ionization (ESI), derivatization is a key strategy for analyzing compounds that are not easily ionized. Sulfonyl chlorides are a class of reagents known to react with phenolic and alcoholic hydroxyl groups, as well as primary and secondary amines, to form stable sulfonates and sulfonamides, respectively. This process can be used to introduce a "charge tag" or a group that has a high affinity for protons.

While direct studies on this compound are limited, research on similar compounds like pyridine-3-sulfonyl chloride provides a strong basis for its potential utility. Pyridine-3-sulfonyl chloride has been effectively used as a derivatization reagent to enhance the sensitivity of steroidal estrogens in LC-ESI-tandem mass spectrometry (MS/MS). nih.gov The derivatization introduces a pyridine group, which has a high proton affinity, leading to a significant improvement in the ionization efficiency of the estrogens. nih.gov In a comparative study, derivatives of 17β-estradiol with pyridine-3-sulfonyl chloride showed more analyte-specific fragment ions compared to those derivatized with the more common dansyl chloride, where the product ion spectra were dominated by fragments from the derivatization reagent itself. nih.gov This suggests that this compound could similarly improve the detectability of target analytes by introducing the thiophene-sulfonyl moiety, potentially offering unique fragmentation patterns beneficial for analysis.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS):

MALDI IMS is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. A significant challenge in MALDI IMS is the often-low ionization efficiency of certain endogenous small molecules. On-tissue chemical derivatization (OTCD) is an emerging approach to address this limitation. By applying a derivatization reagent directly to the tissue slice, target analytes can be chemically modified to enhance their ionization and detection. Although no specific applications of this compound for MALDI IMS are documented in the provided search results, its reactivity towards nucleophilic functional groups makes it a plausible candidate for such on-tissue derivatization strategies, potentially enabling the imaging of low-abundance lipids, steroids, or neurotransmitters.

The use of a derivatizing agent like this compound is expected to have a significant positive impact on both the ionization efficiency and the specificity of the mass spectrometric measurement.

Ionization Efficiency:

The fundamental reason for the enhanced signal after derivatization is the improvement in ionization efficiency. The introduction of a group that is readily protonated or deprotonated significantly increases the number of charged analyte molecules that reach the mass analyzer. The thiophene ring within the Thiophene-3-sulfonyl moiety, being an electron-rich aromatic system, could stabilize a positive charge, thereby promoting the formation of [M+H]⁺ ions in positive-mode ESI. This leads to a lower limit of detection (LOD) and limit of quantification (LOQ) for the analyte. For instance, derivatization of bisphenols with pyridine-3-sulfonyl chloride resulted in a significant improvement in their signal-to-noise ratios. researchgate.net

Specificity:

Specificity in mass spectrometry is achieved through the selection of unique precursor-to-product ion transitions in MS/MS experiments. An ideal derivatization reagent will not only enhance the signal of the precursor ion but also promote fragmentation that is characteristic of the original analyte. This provides a higher degree of confidence in analyte identification and quantification. Studies with pyridine-3-sulfonyl chloride derivatives of estrogens have shown the generation of intense analyte-specific fragment ions, which are crucial for developing highly selective and sensitive quantitative methods using techniques like multiple reaction monitoring (MRM). nih.gov In contrast, reagents like dansyl chloride often yield a dominant fragment ion corresponding to the derivatizing group, which can be less specific. nih.gov It is hypothesized that derivatives of this compound would also produce unique and analyte-specific fragmentation patterns, likely involving the neutral loss of sulfur dioxide (SO₂) and subsequent fragmentation of the analyte core.

The following table, based on data for analogous sulfonyl chlorides used for the derivatization of 17β-estradiol, illustrates the potential advantages of using a reagent that promotes analyte-specific fragmentation.

| Derivatization Reagent | Key Product Ions of 17β-estradiol Derivative (m/z) | Nature of Fragmentation | Reference |

| Dansyl chloride | Dominated by ions from the reagent moiety | Less analyte-specific | nih.gov |

| 1,2-dimethylimidazole-4-sulfonyl (DMIS) chloride | Dominated by ions from the reagent moiety | Less analyte-specific | nih.gov |

| Pyridine-3-sulfonyl (PS) chloride | m/z 272 (radical estradiol (B170435) cation), m/z 350 ([M+H-SO₂]⁺) | Highly analyte-specific | nih.gov |

| 4-(1H-pyrazol-1-yl)benzenesulfonyl (PBS) chloride | Shows some analyte-specific fragment ions | Moderately analyte-specific | nih.gov |

This interactive table provides a comparative overview of fragmentation patterns from different sulfonyl chloride derivatives, suggesting the potential for this compound to yield specific and informative mass spectra.

V. Applications in Contemporary Organic Synthesis

Building Block for Complex Molecular Architectures

The thiophene (B33073) ring is a fundamental structural motif in numerous biologically active compounds and organic materials. Thiophene-3-sulfonyl chloride provides a reliable entry point for introducing this important heterocycle and for constructing more elaborate molecular designs.

This compound is instrumental in the synthesis of various substituted thiophenes. The sulfonyl chloride group can be transformed into a variety of other functional groups or can be used to influence the regioselectivity of subsequent reactions on the thiophene ring. For instance, it can be readily converted into sulfonamides, which are themselves a significant class of compounds in medicinal chemistry.

Research has demonstrated that the sulfonyl chloride moiety can direct further substitution to specific positions on the thiophene ring, allowing for the controlled synthesis of polysubstituted thiophenes. This control is crucial for developing structure-activity relationships in drug discovery programs. researchgate.net

Table 1: Examples of Substituted Thiophenes Derived from this compound

| Starting Material | Reagent/Condition | Product | Application Area |

|---|---|---|---|

| This compound | Amine (R-NH2) | Thiophene-3-sulfonamide (B184289) | Medicinal Chemistry |

| This compound | Friedel-Crafts Acylation | 2-Acyl-thiophene-3-sulfonyl chloride | Organic Synthesis Intermediate |

| This compound | Reduction (e.g., with Zn/HCl) | Thiophene-3-thiol (B1329469) | Material Science |

This compound also serves as a key precursor for the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with another ring system. A prominent example is the construction of benzo[b]thiophenes, a scaffold found in numerous pharmaceuticals and organic electronic materials. nih.gov

Synthetic strategies often involve the reaction of this compound with appropriate precursors that can undergo cyclization reactions to form the benzo[b]thiophene core. google.comgoogle.com These methods provide access to a diverse range of substituted benzo[b]thiophenes, which are valuable for both biological screening and materials science applications. nih.gov

Precursor for Advanced Pharmaceutical Intermediates

The thiophene nucleus is a well-established pharmacophore present in many approved drugs. This compound is a crucial intermediate in the synthesis of a variety of pharmaceutically active compounds. Its ability to undergo a range of chemical transformations allows for its incorporation into complex drug molecules. For example, it is used in the synthesis of compounds with potential applications as antifungal agents. echemi.com The sulfonamide derivatives of thiophene are particularly noteworthy for their diverse biological activities. researchgate.net

The versatility of this compound as a precursor is highlighted by its use in creating libraries of compounds for high-throughput screening in drug discovery. This enables the rapid identification of lead compounds with desired therapeutic properties.

Reagent in Catalytic Cross-Coupling Methodologies

In recent years, sulfonyl chlorides have gained prominence as coupling partners in transition metal-catalyzed cross-coupling reactions. This compound is no exception and has been successfully employed in various catalytic systems.

Desulfitative coupling reactions, where the sulfonyl group is extruded as sulfur dioxide, have become a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. This compound can act as an effective coupling partner in these reactions, providing a pathway to arylated and heteroarylated thiophenes. chemrevlett.com This methodology offers an alternative to traditional cross-coupling reactions that often rely on organometallic reagents. The reaction typically proceeds via the oxidative addition of the sulfonyl chloride to a low-valent metal catalyst, followed by sulfur dioxide extrusion and subsequent reductive elimination. chemrevlett.com

Both palladium and nickel catalysts have been effectively used to mediate cross-coupling reactions involving this compound. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, have been adapted to use sulfonyl chlorides as electrophilic partners. nih.govresearchgate.net These reactions allow for the formation of C-C bonds between the thiophene ring and various aryl, heteroaryl, or vinyl groups. chemrevlett.com

Nickel-catalyzed cross-coupling reactions have also emerged as a cost-effective and efficient alternative to palladium-based systems. researchgate.netrsc.orgacs.org Nickel catalysts can facilitate the coupling of this compound with a broad range of nucleophiles, including organozinc reagents and amines, expanding the synthetic utility of this versatile building block. rsc.org

Table 2: Overview of Cross-Coupling Reactions Utilizing this compound

| Coupling Reaction Type | Catalyst System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Desulfitative Arylation | Palladium | Arenes | C-C (Aryl) |

| Suzuki-Miyaura Coupling | Palladium | Boronic Acids | C-C (Aryl/Vinyl) |

| Stille Coupling | Palladium | Organostannanes | C-C (Aryl/Vinyl) |

| Negishi Coupling | Nickel | Organozinc Reagents | C-C (Aryl/Alkyl) |

| Buchwald-Hartwig Amination | Nickel/Palladium | Amines | C-N |

Vi. Research on Biological and Medicinal Applications of Thiophene 3 Sulfonyl Chloride Derivatives

Development of Sulfonamide-Based Therapeutic Agents

The synthesis of sulfonamides from thiophene-3-sulfonyl chloride has yielded a plethora of derivatives with diverse and potent biological activities. These compounds have been systematically explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiparasitic agents, as well as their ability to inhibit specific enzymes involved in various disease processes.

Thiophene (B33073) derivatives have been a subject of significant interest for their anticancer potential, with research focusing on their ability to induce programmed cell death (apoptosis) and exert cytotoxic effects on cancer cells. nih.govmdpi.com

One study identified a novel thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), which displayed potent anticancer activity against a panel of cancer cell lines, including lymphoma, leukemia, breast adenocarcinoma, pancreatic carcinoma, and malignant melanoma. mdpi.com F8 was found to induce cell death at low micromolar concentrations and its mechanism of action involves the induction of apoptosis, confirmed by observing phosphatidylserine (B164497) externalization, the generation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the activation of executioner caspase-3/7. nih.govmdpi.com

Another research effort focused on synthesizing a series of thiophene carboxamide derivatives designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4). Two compounds from this series, 2b and 2e, exhibited the most significant activity against the Hep3B liver cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. mdpi.com These compounds were shown to disrupt the formation of 3D cancer cell spheroids and interact with the colchicine-binding site on tubulin, a key target for many anticancer drugs. mdpi.com

Further studies have reported the cytotoxic effects of various other novel thiophene derivatives against multiple cancer cell lines, including MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous system). nih.gov For instance, compounds incorporating thiazole (B1198619) and hydrazide moieties alongside the thiophene core were among the most active. nih.gov Similarly, a series of 2,3-fused thiophene scaffolds were evaluated for their cytotoxicity, with one compound, TP 5, showing particularly high antitumor activity against HepG2 and SMMC-7721 liver cancer cells. nih.gov

Table 1: Cytotoxic Activity of Selected Thiophene Derivatives

The thiophene sulfonamide scaffold is a recognized pharmacophore in the development of antimicrobial agents. rsc.org Researchers have synthesized and tested numerous derivatives for their efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.

In one study, novel thiophene derivatives were synthesized and evaluated for their in vitro antibacterial activity. The results indicated that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed promising activity against Pseudomonas aeruginosa, a bacterium known for its intrinsic resistance to many antimicrobial agents. researchgate.net

Another investigation focused on developing thiophene derivatives active against colistin-resistant Acinetobacter baumannii and Escherichia coli. Thiophene compounds 4, 5, and 8 demonstrated noteworthy activity, with MIC50 values ranging from 8 to 32 mg/L. Time-kill curve assays confirmed that compounds 4 and 8 had bactericidal effects. Their mechanism of action appears to involve increasing bacterial membrane permeability and reducing the adherence of bacteria to host cells. daneshyari.com

The combination of a thiophene ring with a sulfonamide moiety has also proven effective. A study on 5-bromo-N-alkylthiophene-2-sulfonamides identified compound 2g as the most potent agent against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 25 µg/mL, respectively. frontiersin.org Furthermore, hybrids of thienopyrimidine and sulfonamides have been designed and synthesized, with some showing enhanced antibacterial activity compared to parent sulfonamides. researchgate.net

Table 2: Antibacterial Activity of Selected Thiophene-Sulfonamide Derivatives

Thiophene-based compounds are recognized as privileged structures for designing novel anti-inflammatory agents. nih.govnews-medical.net Several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene ring, highlighting the importance of this scaffold. news-medical.netnih.gov Research in this area often focuses on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov

Studies have shown that the anti-inflammatory activity of thiophene derivatives is often linked to the presence of specific functional groups, including carboxylic acids, esters, amides, and methoxy (B1213986) groups. nih.gov For example, certain methoxy-substituted thiophene derivatives have been found to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting the activation of signaling pathways such as ERK, p38, and NF-ĸB. nih.gov

In another study, a thiophene derivative (compound 8) demonstrated a better anti-inflammatory response than salicylic (B10762653) acid in in vitro assays. Its proposed mechanism involves the reduction of pro-inflammatory gene expression, including TNF-α and IL-6. news-medical.net Similarly, other thiophenic derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models, with some compounds reducing inflammation by nearly 50%. nih.gov

The sulfonamide functional group has a long history in the treatment of parasitic diseases, including malaria and coccidiosis. nih.gov When incorporated into a thiophene scaffold, it can produce compounds with potent antiparasitic activity.

In the field of antimalarial research, thiophene sulfonamides have been identified as potent inhibitors of Plasmodium falciparum cyclin-dependent protein kinases (CDKs), such as Pfmrk. A particular subclass, bromohydrosulfonylacetamides, exhibited IC50 values in the sub-micromolar range against Pfmrk, making them some of the most potent inhibitors reported for this enzyme. These compounds also act as moderate antimalarial agents against drug-resistant parasite strains. Other research has focused on different sulfonamide derivatives, including those based on chalcone (B49325) and thienopyrimidine structures, which have shown antimalarial activity in the micromolar range by targeting processes like β-hematin formation or cysteine proteases. researchgate.netfrontiersin.org

Regarding anticoccidial applications, sulfonamides have been used in veterinary medicine to treat caecal coccidiosis in poultry, a disease caused by protozoa of the genus Eimeria. nih.gov Studies have demonstrated the activity of various nitropyridine-sulfonamides against Eimeria tenella, indicating that the sulfonamide moiety is crucial for this biological effect. The mode of action often involves targeting the early stages of the parasite's life cycle, such as the sporozoite and first schizogony stages.

Thiophene sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrase (CA) is a metalloenzyme family, and its inhibition has therapeutic applications in conditions like glaucoma, which is characterized by elevated intraocular pressure (IOP). rsc.org

In the early 1990s, thiophene sulfonamide derivatives were investigated as potential antiglaucoma drugs. These foundational studies contributed to the development of clinically used topical CAIs. For instance, sulfonamides incorporating a bicyclic thieno-thiopyran ring served as lead compounds for dorzolamide (B1670892) and later, brinzolamide, which are widely used in the treatment of glaucoma. rsc.org

Research has continued to explore novel thiophene sulfonamides with improved properties. For example, a series of 1,4-substituted 1,2,3-triazole derivatives containing a thiophene sulfonamide core were synthesized and showed potent inhibition of human carbonic anhydrase II (hCA II), with Ki values in the low nanomolar range (e.g., 2.4 nM and 4.5 nM for specific derivatives). The development of these potent and potentially isoform-selective inhibitors remains an active area of research for glaucoma and other conditions where CA inhibition is beneficial.

Protein farnesyltransferase (FTase) is an enzyme that plays a critical role in the post-translational modification of several proteins involved in cellular signal transduction, most notably the Ras protein. Since Ras is frequently mutated and hyperactive in many cancers, FTase has become an important target for anticancer drug development.